Casein kinase 1|A-IN-5
Description
Overview of the Casein Kinase 1 Family: Isoforms and Evolutionary Conservation
The CK1 family is composed of several isoforms, each encoded by a distinct gene. These isoforms share a highly conserved kinase domain but differ in their N- and C-terminal regions, which contributes to their specific functions and regulatory mechanisms.
Human Casein Kinase 1 Isoforms (α, β, γ1, γ2, γ3, δ, ε)
In mammals, the CK1 family includes seven distinct isoforms: alpha (α), beta (β), gamma 1 (γ1), gamma 2 (γ2), gamma 3 (γ3), delta (δ), and epsilon (ε). researchgate.netresearchgate.net However, it is noted that with the exception of the β isoform, all are expressed in humans. frontiersin.org These isoforms, along with their various splice variants, contribute to the functional diversity of the CK1 family. researchgate.netfrontiersin.org
The kinase domains of all CK1 isoforms are highly conserved, showing between 51% and 98% identity. frontiersin.org The δ and ε isoforms exhibit the highest degree of homology. frontiersin.org Significant variations are found in the length and primary structure of their regulatory C-terminal domains, leading to a range in molecular weights from approximately 32 kDa for CK1α to 52.2 kDa for CK1γ3. frontiersin.org
Table 1: Human Casein Kinase 1 Isoforms
| Isoform | Encoded by | Key Characteristics |
| CK1α | CSNK1A1 | The "L" insert in its kinase domain may act as a nuclear localization signal. nih.gov |
| CK1β | - | Not expressed in humans. frontiersin.org |
| CK1γ1 | CSNK1G1 | Involved in regulating RIG-I/TLR signaling pathways. aai.org |
| CK1γ2 | CSNK1G2 | Part of the γ-subfamily with distinct C-terminal domains. frontiersin.org |
| CK1γ3 | CSNK1G3 | Has the highest molecular weight among the isoforms. frontiersin.org |
| CK1δ | CSNK1D | Plays a crucial role in circadian rhythm regulation. frontiersin.orgplos.org |
| CK1ε | CSNK1E | Shares high homology with CK1δ and is also involved in circadian rhythms. frontiersin.orgresearchgate.net |
Conserved Nature of Casein Kinase 1 Across Eukaryotes
The CK1 family of protein kinases is evolutionarily conserved among eukaryotes, with homologous proteins identified in a wide range of organisms including yeast, plants, algae, and protozoa. frontiersin.orgnih.gov This high degree of conservation, particularly within the kinase domain, underscores the fundamental importance of CK1 in cellular function across different species. researchgate.netelifesciences.org For instance, orthologues of CK1 have been identified in various vertebrates, as well as in yeast and plants. nih.gov In the budding yeast Saccharomyces cerevisiae, the YCK1 and YCK2 genes encode essential CK1 isoforms. molbiolcell.org The conservation extends to the surface-exposed area of the kinase, suggesting that regulatory mechanisms discovered in one organism may be applicable to others. elifesciences.org
Fundamental Roles of Casein Kinase 1 in Cellular Homeostasis
CK1 isoforms are integral to maintaining cellular equilibrium through their involvement in a vast array of signaling pathways and cellular processes. Their ubiquitous expression and constitutive activity allow them to phosphorylate a wide range of substrates, thereby influencing numerous aspects of cell biology.
Diverse Substrates and Pleiotropic Functions
The pleiotropic nature of CK1 is evident from the vast number of its identified substrates, which currently exceeds 140 in both in vitro and in vivo studies. frontiersin.org This broad substrate specificity allows CK1 to participate in a wide range of cellular processes, including:
DNA processing and repair frontiersin.orgnih.gov
Cell proliferation and differentiation frontiersin.orgnih.gov
Cytoskeleton dynamics and chromosome segregation frontiersin.orgnih.gov
Vesicular trafficking and membrane transport tandfonline.comfrontiersin.org
Apoptosis frontiersin.orgnih.gov
Circadian rhythms frontiersin.orgnih.gov
Wnt signaling pathway researchgate.net
CK1 isoforms can act as both positive and negative regulators within the same signaling pathway, adding a layer of complexity to their function. nih.govmdpi.com For example, in the Wnt/β-catenin pathway, CK1α is involved in the degradation of β-catenin, while CK1δ/ε can promote its stabilization. mdpi.com The ability of CK1 to phosphorylate such a diverse array of proteins underscores its central role in maintaining cellular homeostasis. plos.orgresearchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H11F3N2OS |
|---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
2-phenyl-N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetamide |
InChI |
InChI=1S/C16H11F3N2OS/c17-16(18,19)11-6-7-12-13(9-11)23-15(20-12)21-14(22)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,20,21,22) |
InChI Key |
WYPGOAOLLLOOOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Mechanistic Principles of Casein Kinase 1 Action and Regulation
Substrate Recognition and Phosphorylation Dynamics
The ability of CK1 to phosphorylate a wide array of substrates is fundamental to its diverse cellular functions. This process is governed by specific recognition motifs and can be influenced by a "priming" phosphorylation event.
Specificity of Casein Kinase 1 Isoforms
The CK1 family in mammals consists of six isoforms (α, δ, ε, γ1, γ2, and γ3) and several splice variants. researchgate.net While all isoforms share a highly conserved kinase domain, they exhibit differences in their N- and C-terminal extensions, which are thought to contribute to their specific subcellular localization and regulation. portlandpress.com This isoform diversity allows for a nuanced control over cellular processes.
CK1 isoforms are known as "acidophilic" kinases because they preferentially phosphorylate substrates that are either rich in acidic residues or have been "primed" by a prior phosphorylation event. portlandpress.comfrontiersin.org The canonical consensus recognition motif for CK1 often contains a phosphorylated serine (pS) or threonine (pT) residue in the pattern pS/T-X-X-S/T, where X is any amino acid. portlandpress.commdpi.com However, non-canonical motifs are also recognized. mdpi.com
The different isoforms of CK1 can have distinct substrate preferences. For example, in the regulation of the circadian clock, CK1δ and CK1ε phosphorylate the PERIOD (PER) proteins. frontiersin.org The choice of phosphorylation sites on PER2 by CK1δ and CK1ε is influenced by their differing C-terminal tails, which affects their substrate preference and ultimately the stability of the PER2 protein. frontiersin.org This differential substrate selection is a key mechanism for fine-tuning the circadian period. frontiersin.org
A notable example of isoform-specific function is the "phosphoswitch" model of PER2 regulation. CK1 can phosphorylate two different regions on PER2 with opposing effects: phosphorylation of the phosphodegron region leads to PER2 degradation and a shorter circadian period, while phosphorylation of the FASP (Familial Advanced Sleep Phase) region stabilizes PER2, lengthening the period. frontiersin.orgbiorxiv.org The balance between these two phosphorylation events is influenced by the relative expression and activity of CK1δ and CK1ε. frontiersin.org
Priming Phosphorylation Requirements
A key feature of CK1-mediated phosphorylation is the concept of "hierarchical phosphorylation," where an initial "priming" phosphorylation event by another kinase, or even a slow, unprimed phosphorylation by CK1 itself, creates a recognition site for subsequent, rapid phosphorylations by CK1. portlandpress.comfrontiersin.org This sequential phosphorylation can act as a molecular switch, turning a protein's function on or off.
The priming phosphorylation typically occurs at a serine or threonine residue, creating a pS/pT site that fits into the CK1 consensus motif pS/T-X-X-S/T. portlandpress.com This initial event dramatically increases the efficiency of subsequent phosphorylations by CK1 at nearby sites. frontiersin.org
While primed substrates are phosphorylated very rapidly, CK1 can also phosphorylate unprimed substrates. frontiersin.org These unprimed phosphorylation events are significantly slower but serve as crucial rate-limiting steps for downstream phosphorylation cascades. frontiersin.org Prominent examples of this include the phosphorylation of β-catenin at Ser45 and PERIOD2 (PER2) at Ser662. frontiersin.org
The phosphorylation of the FASP domain in PER2 is a two-step process. A slow, rate-limiting priming phosphorylation of S662 creates an ideal CK1 substrate, which then allows for the rapid and processive phosphorylation of the downstream serine residues within the FASP domain. frontiersin.org This mechanism allows for a temporal regulation of protein function.
Intrinsic and Extrinsic Regulation of Casein Kinase 1 Activity
The activity of CK1 is not solely dependent on substrate availability but is also modulated by a complex interplay of intrinsic and extrinsic factors. These regulatory mechanisms ensure that CK1 activity is precisely controlled in space and time.
Autophosphorylation Mechanisms
Autophosphorylation is a critical mechanism for regulating the activity of several CK1 isoforms, particularly CK1α, CK1δ, and CK1ε. nih.govmdpi.com This process involves the kinase phosphorylating its own C-terminal tail, which is an intrinsically disordered region. nih.govpnas.org
For CK1δ and CK1ε, autophosphorylation of the C-terminal domain leads to an inhibition of their kinase activity. nih.govscispace.com This autoinhibition can be reversed by phosphatases, suggesting a dynamic mode of regulation. pnas.org The C-terminal tails of CK1δ and CK1ε are also targets for other kinases, indicating a complex regulatory network. pnas.org
Splice variants of CK1δ, which differ in their extreme C-termini, exhibit different autoinhibitory properties. pnas.org For instance, the δ1 splice variant-specific C-terminus is preferentially phosphorylated, leading to more extensive interactions with the kinase domain and consequently, greater inhibition of kinase activity. pnas.org Mutation of these phosphorylation sites increases kinase activity. pnas.org
Autophosphorylation can also influence substrate recognition. Studies on CK1δ/ε have shown that a conserved autophosphorylation site can impede kinase activity by altering the protein's structure. mdpi.com
Post-Translational Modifications and Kinase Activity Modulation
Beyond autophosphorylation, the activity of CK1 isoforms is regulated by a variety of other post-translational modifications (PTMs). frontiersin.orgnih.gov These modifications can either enhance or inhibit kinase activity and are often mediated by other signaling pathways, allowing for the integration of multiple cellular signals.
Phosphorylation by other kinases is a key regulatory mechanism. For example, Protein Kinase Cα can phosphorylate the C-terminal region of CK1δ, and Checkpoint Kinase 1 (Chk1) can interact with and phosphorylate CK1δ, thereby regulating its activity. nih.govmdpi.com AMP-activated protein kinase (AMPK) can activate CK1ε by phosphorylating its regulatory tail, which may in turn bias its substrate selection. frontiersin.org Conversely, dephosphorylation by phosphatases can increase the activity of CK1α, CK1δ, and CK1ε. mdpi.com
Other PTMs, such as acetylation, ubiquitination, and neddylation, have also been identified as regulators of host CK1 functions. frontiersin.org For instance, acetylation of CK2α at a specific lysine (B10760008) residue has been shown to increase its kinase activity. mdpi.com
Protein-Protein Interactions and Regulatory Complex Formation
The function and specificity of CK1 are also governed by its interactions with other proteins, which can lead to the formation of regulatory complexes. frontiersin.org These interactions can localize CK1 to specific subcellular compartments, bring it into proximity with its substrates, or modulate its catalytic activity.
Scaffolding proteins play a crucial role in mediating the pleiotropic localization and diverse interactions of CK1 with various subcellular structures. frontiersin.org For instance, CK1δ's localization to centrosomes is dependent on its kinase activity and its non-catalytic C-terminus. molbiolcell.org
Interactions with other kinases and regulatory proteins are also critical. For example, Checkpoint Kinase 1 (Chk1) can interact with CK1δ. nih.gov In the context of the Wnt signaling pathway, CK1ε's interaction with 4E-BP1, a negative regulator of protein synthesis, is crucial for its role in cell proliferation. aacrjournals.org CK1ε phosphorylates 4E-BP1 at novel sites, leading to its inactivation and promoting mRNA translation. aacrjournals.org
Furthermore, the interaction of the budding yeast homolog of CK1δ, Hrr25, with the γ-tubulin small complex (γTuSC) is essential for proper microtubule assembly and spindle positioning. molbiolcell.org Hrr25 directly phosphorylates γTuSC proteins, which promotes the integrity and activity of the complex. molbiolcell.org
Subcellular Compartmentalization and Localization-Dependent Regulation
The functional specificity of the various Casein Kinase 1 (CK1) isoforms is not solely determined by their intrinsic catalytic activity but is critically governed by their precise positioning within the cell. wikipedia.orgtandfonline.com This spatial and temporal compartmentalization ensures that each kinase encounters a specific subset of substrates, thereby orchestrating distinct cellular processes. tandfonline.com The members of the CK1 family are found in a variety of subcellular locations, including the cytoplasm, nucleus, cell membranes, and the Golgi apparatus. wikipedia.orguniprot.org In mammalian cells, they have also been identified at the mitotic spindle. wikipedia.org This localization is a key regulatory mechanism, as the kinase's access to its targets is controlled by its placement within specific subcellular compartments or its stable association with target molecules. tandfonline.com
The distinct subcellular distribution of CK1 isoforms is a crucial factor in determining their specific biological roles. tandfonline.com This principle is clearly demonstrated by domain-swapping experiments in budding yeast, which has four CK1 homologues. Three of these (YCK1/2, and 3) are localized to the plasma membrane, while the fourth (HRR25) is found in the nucleus. tandfonline.com Swapping the localization signals between these non-redundant isoforms resulted in a functional complementation, underscoring that subcellular targeting is a primary determinant of their specific function. tandfonline.com
The mechanisms directing this subcellular targeting often reside in the non-catalytic domains of the kinase. tandfonline.com For many yeast and animal CK1 isoforms, the variable C-terminal domain is required for subcellular localization, in addition to its roles in substrate specificity and protein-protein interactions. tandfonline.com For instance, the C-terminal domain of Arabidopsis CKL6 is responsible for its targeting to cortical microtubules. tandfonline.com Similarly, the C-terminal domains of Leishmania CK1.2, which contain low complexity regions, are essential for its correct subcellular localization. biorxiv.org
CK1 isoforms exhibit dynamic localization, shuttling between different compartments to regulate various cellular events. CK1δ, for example, shuttles between the cytoplasm and the nucleus, a process influenced by its kinase activity. biorxiv.org This nucleo-cytoplasmic shuttling is vital for its roles in processes like the regulation of circadian rhythms and the nuclear export of certain proteins. wikipedia.orgbiorxiv.org
Detailed Research Findings on CK1 Localization
Research across various organisms has revealed specific and often dynamic localization patterns for CK1 isoforms, linking their position to distinct cellular functions.
Nucleus and Nucleolus: CK1 plays a significant role in nuclear events. It is essential for modulating the nuclear export of the eukaryotic translation initiation factor 6 (eIF6). wikipedia.org Phosphorylation of eIF6 by CK1α or CK1δ promotes its exit from the nucleus. wikipedia.org Furthermore, immunofluorescence studies in mammalian cells have shown that CK1 can be preferentially located in the nucleolus. nih.gov The nuclear presence of CK1 is also tied to the circadian clock, where it phosphorylates PER1 and PER2 proteins, controlling their nuclear transport and degradation. uniprot.org Newly synthesized CK1δ is particularly susceptible to proteasomal degradation within the nucleus, a mechanism to control the levels of active, uncomplexed kinase. biorxiv.org
Cytoskeleton and Centrosomes: Several CK1 isoforms are associated with cytoskeletal structures. CK1δ is known to associate with tubulin during interphase and is recruited to the microtubule network during mitosis in cells with DNA damage. wikipedia.org In mouse oocytes, CK1α, CK1δ, and CK1ε all concentrate at the spindle poles, co-localizing with γ-tubulin during both metaphase I and metaphase II. tandfonline.com CK1δ also contains a centrosomal localization signal and a significant fraction of it is associated with centrosomes. biorxiv.org
Golgi Apparatus and Vesicles: CK1δ activity is linked to the Golgi apparatus, where it appears to regulate the budding of clathrin-coated vesicles from the trans-Golgi Network (TGN). wikipedia.org Its localization to the Golgi requires its kinase activity. uniprot.org In animals, CK1δ has been observed in punctate structures in the cytoplasm and TGN, including synaptic vesicles. tandfonline.com This association with vesicular structures suggests a role in membrane trafficking, a function also proposed for several CK1-like (CKL) members in Arabidopsis that localize to punctate particles. tandfonline.com
Membranes: Association with cellular membranes is another key aspect of CK1 localization. In yeast, YCK1/2 and 3 isoforms are directed to the plasma membrane via palmitoylation at their C-termini. tandfonline.com In the context of Wnt signaling, Xenopus CK1γ is associated with the cell membrane, where it binds to and phosphorylates the LRP6 co-receptor. wikipedia.org
The following tables summarize the observed subcellular localizations for various CK1 isoforms and their associated functions.
Table 1: Subcellular Localization of Casein Kinase 1 Isoforms in Eukaryotes
| Isoform/Homologue | Organism | Subcellular Location(s) | Associated Function(s) | Citation(s) |
|---|---|---|---|---|
| CK1α | Human | Nucleus, Spindle Poles | Regulation of eIF6 nuclear export, Meiotic progression | wikipedia.orgtandfonline.com |
| CK1δ | Human | Nucleus, Cytoplasm, Golgi, Centrosomes, Mitotic Spindle | Circadian rhythms, DNA damage response, Vesicle budding, Cell cycle | wikipedia.orguniprot.orgbiorxiv.org |
| CK1ε | Mouse | Spindle Poles | Meiotic progression | tandfonline.com |
| CK1γ | Xenopus | Cell Membrane | Wnt signaling | wikipedia.org |
| HRR25 (CK1δ) | S. cerevisiae | Nucleus, Bud Neck, Endocytic Sites | Cytokinesis, Endocytosis | tandfonline.combiorxiv.org |
| YCK1/2/3 | S. cerevisiae | Plasma Membrane | - | tandfonline.com |
| CKL6 | Arabidopsis | Cortical Microtubules, Punctate Particles | - | tandfonline.com |
| CK1.2 | Leishmania | Cytoplasm, Cytoskeleton, Nucleus, Kinetoplast | Parasite survival, Host-pathogen interactions | biorxiv.org |
| CK1 | P. falciparum | Host Erythrocyte Surface, Parasite Cytoplasm, Micronemes | - | uniprot.org |
Table 2: Localization-Dependent Functions of Casein Kinase 1
| Cellular Compartment | CK1 Isoform(s) | Regulated Process | Research Finding | Citation(s) |
|---|---|---|---|---|
| Nucleus | CK1α, CK1δ | Gene Expression, Circadian Rhythm | Phosphorylates PER proteins, controlling their transport and degradation. Modulates nuclear export of eIF6. | wikipedia.orguniprot.org |
| Nucleolus | CK1 | Ribosome Biogenesis? | Preferentially located in the nucleolus in mammalian cells. | nih.gov |
| Cytoplasm | CK1δ | Signal Transduction | Shuttles between nucleus and cytoplasm. | biorxiv.org |
| Mitotic Spindle / Centrosomes | CK1α, CK1δ, CK1ε | Cell Division, DNA Damage Response | Concentrates at spindle poles. Recruited in response to DNA damage. | wikipedia.orguniprot.orgtandfonline.com |
| Golgi Apparatus | CK1δ | Vesicle Trafficking | Regulates budding of clathrin-coated vesicles from the TGN. | wikipedia.orguniprot.org |
| Plasma Membrane | CK1γ, YCKs | Wnt Signaling | Associates with membrane co-receptors (LRP6). Targeted via palmitoylation. | wikipedia.orgtandfonline.com |
This intricate system of subcellular targeting allows the cell to harness the broad substrate specificity of CK1 kinases for a wide array of specific biological outcomes, effectively turning localization into a primary mode of functional regulation. wikipedia.orgtandfonline.com
Casein Kinase 1 in Key Signal Transduction Pathways
Wnt Signaling Pathway Regulation
The Wnt signaling pathway is a crucial network that governs cell fate decisions, proliferation, and migration during embryonic development and in adult tissue maintenance. consensus.app Deregulation of this pathway is often associated with diseases like cancer. consensus.app CK1 isoforms are key modulators of Wnt signaling, exhibiting both positive and negative regulatory roles. researchgate.net
The canonical Wnt/β-catenin pathway is characterized by its regulation of the transcriptional co-activator β-catenin. In the absence of a Wnt ligand, a "destruction complex" targets β-catenin for proteasomal degradation, keeping its cytoplasmic levels low. embopress.orgresearchgate.net This complex is composed of Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α). embopress.orgnih.gov
CK1α acts as a negative regulator of the pathway. nih.gov It initiates the phosphorylation of β-catenin at Serine 45, which primes it for subsequent phosphorylation by GSK3β. researchgate.netfrontiersin.org This series of phosphorylations marks β-catenin for ubiquitination and degradation. miami.edu
Conversely, CK1δ and CK1ε are generally considered positive regulators of the canonical Wnt pathway. embopress.orgfrontiersin.org Upon Wnt ligand binding to its receptor Frizzled (Fzd) and co-receptor LRP5/6, the destruction complex is inhibited. nih.gov CK1δ and CK1ε contribute to this process by phosphorylating components of the pathway, such as Dishevelled (Dvl) and the LRP5/6 co-receptor, which helps to stabilize β-catenin. miami.edumdpi.com Stabilized β-catenin then accumulates, translocates to the nucleus, and activates the transcription of Wnt target genes. nih.gov Studies have shown that CK1δ/ε can also enhance β-catenin-mediated transcription by promoting its acetylation, a key post-translational modification for its activity. frontiersin.org
| CK1 Isoform | Role in Canonical Wnt/β-catenin Pathway | Key Substrates/Interacting Proteins | Overall Effect on β-catenin |
|---|---|---|---|
| CK1α | Negative Regulator | β-catenin (at S45), Axin, APC | Promotes Degradation |
| CK1δ | Positive Regulator | Dishevelled (Dvl), LRP5/6, Tip60 | Promotes Stabilization and Transcriptional Activity |
| CK1ε | Positive Regulator | Dishevelled (Dvl), LRP5/6, Tip60 | Promotes Stabilization and Transcriptional Activity |
In addition to the canonical pathway, Wnt ligands can also signal through β-catenin-independent, or non-canonical, pathways. These pathways are crucial for regulating cell polarity and migration. nih.govmdpi.com The two main non-canonical pathways are the Planar Cell Polarity (PCP) pathway and the Wnt/Ca2+ pathway. nih.gov
CK1δ and CK1ε are key players in both of these non-canonical branches. researchgate.netmdpi.com In the PCP pathway, which establishes polarity within the plane of a tissue, CK1ε is essential. researchgate.netnih.gov It phosphorylates core PCP proteins, including Dishevelled, which is critical for its asymmetric localization at the cell membrane and for propagating the polarity signal. princeton.edunih.gov
In the Wnt/Ca2+ pathway, Wnt binding to its receptor can trigger the release of intracellular calcium ions. researchgate.net This in turn activates calcium-sensitive enzymes like Protein Kinase C (PKC) and Calmodulin-dependent protein kinase II (CamKII). researchgate.net CK1δ/ε activity is required for the activation of these downstream effectors, thereby propagating the non-canonical Wnt signal. researchgate.netmdpi.com
Regulation of Circadian Rhythms by Casein Kinase 1δ/ε
Circadian rhythms are the ~24-hour cycles that regulate a wide array of physiological and behavioral processes. nih.gov At the molecular level, these rhythms are driven by a transcriptional-translational feedback loop involving a set of core clock proteins. nih.gov CK1δ and CK1ε are central to the timing of this molecular clock. kyoto-u.ac.jppnas.org
A key component of the circadian clock is the PERIOD (PER) protein. The stability and nuclear translocation of PER are tightly regulated by phosphorylation. plos.org CK1δ and CK1ε are the primary kinases responsible for phosphorylating PER proteins (PER1 and PER2). nih.govplos.org This phosphorylation is a critical step that controls the speed of the clock; it creates a "phosphoswitch" that regulates PER2 stability. kyoto-u.ac.jpnih.gov Phosphorylation by CK1δ/ε can lead to the degradation of PER proteins, which is necessary to complete the negative feedback loop and start a new cycle. plos.orgresearchgate.net
Mutations in either CK1δ or PER2 that affect these phosphorylation events can lead to significant alterations in the circadian period, causing sleep phase disorders in humans, such as Familial Advanced Sleep Phase (FASP). kyoto-u.ac.jpyoutube.com The balance between the kinase activity of CK1δ/ε and the counteracting phosphatases, like Protein Phosphatase 1 (PP1), is what ultimately determines the period of the circadian oscillator. pnas.org
| Clock Component | Role of CK1δ/ε | Consequence of Phosphorylation | Impact on Circadian Rhythm |
|---|---|---|---|
| PERIOD (PER) Proteins | Primary Kinase | Regulates stability, nuclear entry, and degradation | Determines the period (speed) of the clock |
| BMAL1 | Phosphorylation | Partial activation | Modulates transcriptional activity |
Casein Kinase 1 in Cell Cycle Progression and DNA Damage Response
CK1 isoforms are also involved in fundamental processes that ensure genomic stability, including the regulation of the cell cycle and the response to DNA damage.
The cell cycle is a highly regulated process with checkpoints that ensure the fidelity of DNA replication and cell division. nih.gov Progression through these checkpoints is driven by cyclin-dependent kinases (CDKs). youtube.com CK1 isoforms contribute to the regulation of these checkpoints, often through the phosphorylation of key tumor suppressor proteins.
One of the most critical cell cycle regulators is the p53 tumor suppressor protein. In response to cellular stress, p53 is stabilized and activated to induce cell cycle arrest or apoptosis. CK1 is one of the kinases that can phosphorylate and stimulate p53. nih.govnih.gov Furthermore, CK1 is involved in a complex with MDM2, a ubiquitin ligase that targets p53 for degradation. nih.govnih.gov By regulating the stability and activity of proteins like p53 and its related pathways, CK1 helps to control the G1/S and G2/M checkpoints, preventing cells with damaged DNA from progressing through the cell cycle. nih.govresearchgate.net
When DNA damage occurs, cells activate a complex signaling network known as the DNA Damage Response (DDR). nih.gov This response involves the activation of checkpoint kinases and the recruitment of DNA repair machinery. researchgate.net CK1 has been identified as a regulator of DNA repair. nih.gov
Studies have shown that CK1 activity is important for the repair of DNA double-strand breaks (DSBs), which are among the most cytotoxic forms of DNA damage. nih.gov CK1 promotes DSB repair through both of the major repair pathways: homologous recombination (HR) and non-homologous end joining (NHEJ). nih.gov Its role involves the phosphorylation of proteins that are part of the repair machinery, thereby facilitating the efficient and accurate repair of damaged DNA. The conservation of CK1's function in DNA repair from yeast to humans underscores its fundamental importance in maintaining genome integrity. nih.gov
Chromosome Segregation during Mitosis and Meiosis
Casein Kinase 1 (CK1) plays a crucial role in ensuring the fidelity of chromosome segregation during both mitotic and meiotic cell divisions. longdom.orgresearchgate.net In mammalian mitosis, the CK1α isoform is localized at the centrosome, microtubule asters, and the kinetochore. longdom.org It is understood to regulate the transition from interphase to metaphase. semanticscholar.orgplos.org Depletion of CK1α has been shown to interfere with proper chromosome alignment and segregation during mitosis in mammalian cells. plos.org
In the context of meiosis, a specialized cell division that produces haploid gametes, CK1's role is also significant, though some aspects are still under investigation. longdom.org Meiosis is characterized by two consecutive rounds of chromosome segregation following a single round of DNA replication. semanticscholar.org In fission yeast, CK1 isoforms (Hhp1 and Hhp2) are required for the proper segregation of chromosomes during meiosis I. plos.org They achieve this by phosphorylating the cohesin subunit Rec8, which facilitates its cleavage by the enzyme separase, allowing homologous chromosomes to separate. longdom.orgplos.org
In mammalian oocytes, the function of CK1 is complex. Studies have shown that CK1α colocalizes with condensed chromosomes during meiotic maturation. semanticscholar.orgplos.org Functional blocking of CK1α through specific inhibitors like D4476 or morpholino injection leads to significant meiotic defects. plos.org These defects include the failure of first polar body (PB1) extrusion, misalignment of chromosomes at the metaphase plate, and arrest at the pro-metaphase I stage. plos.org Conversely, enhancing CK1α activity with an allosteric activator, pyrvinium (B1237680) pamoate, also results in severe chromosome congression abnormalities. plos.org These findings collectively demonstrate that the precise regulation of CK1α activity is essential for proper chromosome alignment and segregation during oocyte maturation. semanticscholar.orgplos.org While some studies confirm its localization at spindle poles, others suggest it may not be the primary kinase for Rec8 phosphorylation in mammalian oocytes and that its absence does not affect homologous chromosome segregation. nih.gov This indicates potential differences in the regulatory mechanisms between yeast and mammals.
| Organism/System | CK1 Isoform | Key Substrate/Interaction | Function | Effect of Perturbation |
|---|---|---|---|---|
| Fission Yeast | Hhp1, Hhp2 | Rec8 (Cohesin subunit) | Phosphorylates Rec8 to promote its cleavage, enabling homologous chromosome separation in Meiosis I. plos.org | Failure of chromosome segregation. plos.org |
| Mammalian Mitosis | CK1α | Centrosome/Spindle Proteins | Regulates interphase-to-metaphase transition and chromosome alignment. semanticscholar.orgplos.org | Chromosome misalignment and segregation errors. plos.org |
| Mouse Oocyte Meiosis | CK1α | Chromosome-associated proteins | Required for chromosome congression, alignment, and separation. semanticscholar.orgplos.org | Inhibition or over-activation leads to failed polar body extrusion and severe chromosome misalignment. plos.org |
Casein Kinase 1 in Hippo Signaling Pathway
The Hippo signaling pathway is a crucial, evolutionarily conserved regulator of organ size, controlling the balance between cell proliferation and apoptosis. nih.govportlandpress.com Casein Kinase 1, specifically the δ and ε isoforms, plays a critical role in the terminal steps of this kinase cascade, leading to the inhibition of the pathway's downstream effectors, the transcriptional co-activators Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ). portlandpress.com
When the Hippo pathway is active, a core kinase complex consisting of MST1/2 and LATS1/2 is assembled. nih.govportlandpress.com Activated LATS1/2 directly phosphorylates YAP/TAZ at multiple sites. portlandpress.com This initial phosphorylation by LATS1/2 acts as a priming event, creating a binding site for CK1δ/ε. portlandpress.com Subsequently, CK1 phosphorylates YAP/TAZ on an adjacent phosphodegron motif. youtube.com This dual phosphorylation event triggers the recruitment of the SCF(β-TrCP) E3 ubiquitin ligase complex, which ubiquitinates YAP/TAZ, marking them for proteasomal degradation. nih.govportlandpress.com The degradation of YAP/TAZ prevents their translocation into the nucleus, thereby inhibiting the transcription of genes that promote cell proliferation and survival. nih.gov
Dysregulation of this pathway is implicated in tumorigenesis. portlandpress.com By promoting the degradation of the oncoproteins YAP and TAZ, CK1 functions as a tumor suppressor within the Hippo signaling cascade. portlandpress.com
Casein Kinase 1 Modulation of NF-κB Signaling Pathway
The nuclear factor-κB (NF-κB) is a transcription factor pivotal for lymphocyte activation and proliferation. nih.gov The signaling pathway leading to its activation is tightly regulated. Following antigen receptor stimulation, a key signaling platform known as the CBM complex is assembled, comprising the proteins CARMA1, BCL10, and MALT1. nih.govnih.gov This complex links the receptor to the inhibitor of NF-κB kinase (IKK) complex, which ultimately activates NF-κB. nih.gov
Casein Kinase 1α (CK1α) has been identified as a critical bifunctional regulator in this pathway. nih.govnih.govjohnshopkins.edu Its role is twofold and temporally regulated:
Positive Regulation : Upon T-cell receptor (TCR) engagement, CK1α is recruited to and dynamically associates with the CBM complex. nih.govjohnshopkins.edu This association is essential for the positive propagation of the signal, augmenting cytokine production and lymphocyte proliferation. nih.gov In certain types of lymphoma, such as the "activated B cell-like" (ABC) subtype of diffuse large B-cell lymphoma (DLBCL), cancer cells are dependent on constitutive NF-κB activity for survival, and this requires CK1α. nih.govnih.gov
Negative Regulation : In a counterposing role, the kinase activity of CK1α is responsible for terminating the signal. nih.govnih.govjohnshopkins.edu CK1α phosphorylates the scaffold protein CARMA1. nih.gov This phosphorylation event leads to the inactivation of CARMA1, thereby dampening and ultimately shutting down the receptor-induced NF-κB signal. nih.govnih.gov
This dual "gating" function positions CK1α as a crucial modulator that first promotes and then terminates NF-κB signaling, ensuring a transient and controlled cellular response. nih.govnih.gov
Involvement of Casein Kinase 1 in Other Cellular Pathways
Autophagy is a catabolic process essential for cellular homeostasis, allowing cells to degrade and recycle cellular components. nih.gov Casein Kinase 1α (CK1α) has been identified as a key negative regulator of autophagy, particularly in the context of cancers driven by the RAS oncogene. nih.govjci.org
In RAS-driven cancers, elevated basal autophagy helps cancer cells cope with metabolic stress. tandfonline.com The RAS signaling pathway, through the PI3K/AKT/mTOR cascade, increases the protein abundance of CK1α. nih.govjci.orgtandfonline.com CK1α then acts as a crucial component of a negative feedback loop. nih.gov It phosphorylates the transcription factor Forkhead box O3A (FOXO3A), a master regulator of numerous autophagy-related genes. nih.govjci.org This phosphorylation leads to a decrease in the nuclear abundance of FOXO3A, thereby inhibiting the transactivation of its target autophagy genes. nih.govtandfonline.com
Therefore, depletion or pharmacological inhibition of CK1α enhances autophagic flux in these cancer cells. nih.govjci.org This discovery identifies a kinase-regulated feedback loop that fine-tunes RAS-dependent autophagy. nih.gov In contrast to the negative regulatory role of CK1α, the yeast homolog of CK1δ, Hrr25, has been shown to be essential for the completion of autophagosomes, indicating that different CK1 isoforms can have distinct, context-dependent roles in the regulation of autophagy. frontiersin.org
| CK1 Isoform | Organism/Context | Mechanism | Overall Effect on Autophagy |
|---|---|---|---|
| CK1α | RAS-driven cancer cells | Phosphorylates and inhibits nuclear FOXO3A, reducing transcription of autophagy genes. nih.govjci.orgtandfonline.com | Negative Regulator nih.govtandfonline.com |
| CK1δ (Hrr25) | Yeast / Mammalian cells | Required for the progression of isolation membranes to sealed autophagosomes. frontiersin.org | Positive Regulator frontiersin.org |
The CK1 family of kinases is involved in regulating diverse cellular processes, including the trafficking of proteins and lipids between different cellular compartments. nih.gov
One well-studied example is the role of CK1 in the endocytic trafficking of uracil (B121893) permease in yeast. nih.gov The phosphorylation of uracil permease is a key step that triggers its ubiquitination, internalization from the plasma membrane, and subsequent targeting to the vacuole (the yeast lysosome) for degradation. nih.gov In cells deficient in CK1, the permease is poorly phosphorylated and ubiquitinated. nih.gov This deficiency leads to the accumulation of the internalized permease in a late endosome/prevacuolar compartment, indicating that CK1 is crucial for a late step in the trafficking pathway that delivers endocytosed proteins to the vacuole. nih.gov
Furthermore, CK1γ isoforms are involved in regulating the intracellular trafficking of ceramide, a precursor for the synthesis of sphingomyelin. researchgate.net The ceramide transport protein (CERT), which moves ceramide from the endoplasmic reticulum to the Golgi apparatus, is inactivated upon hyperphosphorylation by CK1γ. researchgate.net This regulatory mechanism is controlled by the compartmentalization of CK1γ, ensuring it can access and phosphorylate substrates like CERT in specific intracellular locations. researchgate.net
The regulation of a protein's subcellular location is a critical mechanism for controlling its activity. nih.gov Casein Kinase 1 is a key regulator of the nucleo-cytoplasmic shuttling of several transcription factors and other essential proteins. wikipedia.orgnih.gov
Phosphorylation by CK1 often serves as a signal for nuclear export. wikipedia.orgnih.gov A prominent example is the eukaryotic translation initiation factor 6 (eIF6), a protein essential for the biogenesis of the 60S ribosomal subunit. wikipedia.orgnih.gov The subcellular distribution of eIF6 is controlled by its phosphorylation status. nih.gov The nuclear isoform of CK1 phosphorylates eIF6 at Ser-174 and Ser-175, which promotes its export from the nucleus to the cytoplasm. wikipedia.orgnih.gov Conversely, dephosphorylation by the phosphatase calcineurin promotes its nuclear accumulation. nih.gov
This mechanism is analogous to the CK1-mediated regulation of the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors. wikipedia.orgnih.gov In response to signaling cues, NFAT is dephosphorylated and translocates to the nucleus to activate gene transcription. nih.gov To terminate the signal, CK1 and other kinases re-phosphorylate NFAT within the nucleus, masking its nuclear localization signal and promoting its export back to the cytoplasm, thereby inactivating it. wikipedia.orgnih.gov This phosphorylation-dependent shuttling allows for tight control over the duration and intensity of the transcriptional response. nih.gov
Cell Metabolism
Casein Kinase 1 (CK1) is a crucial regulator of various cellular processes, including cell metabolism. nih.gov The CK1 family of serine/threonine protein kinases is involved in coordinating life's processes through different signal transduction pathways. creative-enzymes.com Key signaling pathways through which CK1 regulates energy metabolism include the Wnt/β-catenin, Hedgehog (Hh), and Hippo pathways. creative-enzymes.com While mutations in CK1 are not often the primary cause of disease, its dysregulation frequently plays an accessory role in metabolic disorders, coinciding with increased disease severity. frontiersin.org CK1 isoforms are involved in diverse cellular activities such as membrane trafficking, cell cycle progression, and differentiation, all of which are intrinsically linked to the metabolic state of the cell. nih.govresearchgate.net For instance, CK1α is a key component of the Wnt/β-catenin signaling pathway, which is vital for embryonic development and energy metabolism. nih.govcreative-enzymes.com
Translation Initiation
CK1 plays a pivotal role in the regulation of mRNA translation, a fundamental process for cell growth and proliferation. aacrjournals.org The isoform CK1ε has been identified as a key regulator of cap-dependent translation. aacrjournals.org It directly influences the activity of the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), a negative regulator of the translation initiation factor eIF4E. aacrjournals.orgnih.gov
Mechanistic studies have revealed that CK1ε interacts with and phosphorylates 4E-BP1 at two novel sites, Threonine 41 (T41) and Threonine 50 (T50). aacrjournals.orgnih.gov This phosphorylation is a critical step required for the subsequent phosphorylation of other sites on 4E-BP1, such as T37, T46, T70, and S65. aacrjournals.org The multi-site phosphorylation of 4E-BP1 leads to its inactivation and dissociation from eIF4E. aacrjournals.orgtandfonline.com Once released, eIF4E can participate in the formation of the eIF4F complex, which initiates cap-dependent translation. nih.gov Therefore, by inhibiting the function of 4E-BP1, CK1ε promotes mRNA translation and subsequent cell proliferation. aacrjournals.orgnih.gov This pathway is particularly relevant in certain cancers, like breast tumors, where CK1ε is often highly expressed. aacrjournals.orgnih.gov The constitutively active nature of CK1ε in cancer cells may accelerate mRNA translation and contribute to tumor progression. aacrjournals.org Furthermore, CK1δ and CK1ε are required for cytoplasmic maturation steps of the 40S ribosomal subunit precursors, where they phosphorylate the biogenesis factors ENP1/BYSL and LTV1. researchgate.net
| Kinase | Substrate | Phosphorylation Sites | Function | Reference |
|---|---|---|---|---|
| CK1ε | 4E-BP1 | T41, T50 | Inactivates 4E-BP1, promoting its dissociation from eIF4E and initiating cap-dependent translation. | aacrjournals.orgnih.govtandfonline.com |
| CK1δ/ε | ENP1/BYSL, LTV1 | Not specified | Required for the cytoplasmic maturation of 40S ribosomal subunit precursors. | researchgate.net |
Cytoskeleton Maintenance and Cell Migration
The CK1 family of kinases is integral to the regulation of cytoskeleton dynamics, which is essential for maintaining cell structure, division, and migration. nih.govresearchgate.net CK1 isoforms have been shown to directly modulate microtubule polymerization, stability, and spindle dynamics. nih.gov This is achieved through the direct phosphorylation of microtubule subunits, including α-, β-, and γ-tubulin. nih.gov
CK1's role extends to cell migration, a process heavily dependent on dynamic cytoskeletal rearrangements. frontiersin.org Studies on B-cell leukemic and lymphoma cells have shown that CK1 is a regulator of their amoeboid migration. frontiersin.org Inhibition of CK1 has been observed to induce rapid negative effects on the migratory polarity of these cells, suggesting that CK1 activity is necessary for establishing the cell polarity required for persistent and directed migration. frontiersin.org This effect may be linked to defects in polarized intracellular transport, which is crucial for delivering components to the leading edge of a migrating cell. frontiersin.org
| Substrate Class | Specific Substrate | Function Regulated by CK1 Phosphorylation | Reference |
|---|---|---|---|
| Microtubule Subunits | α-tubulin | Modulation of microtubule polymerization, stability, and spindle dynamics. | nih.gov |
| β-tubulin | Modulation of microtubule polymerization and stability. | nih.gov | |
| γ-tubulin | Regulation of microtubule nucleation and spindle dynamics. | nih.gov | |
| Microtubule-Associated Proteins (MAPs) | MAP1A | Influence on microtubule stabilization/destabilization. | nih.gov |
| MAP2 | Influence on microtubule dynamics. | nih.gov | |
| MAP4 | Influence on microtubule dynamics. | nih.gov | |
| Stathmin | Influence on microtubule dynamics. | nih.gov | |
| Tau | Influence on microtubule stability. | nih.gov |
Casein Kinase 1 in Disease Pathogenesis: Insights from Preclinical Models
Role in Oncogenesis and Tumorigenesis in Preclinical Cancer Models
CK1 isoforms are key regulators of signaling pathways frequently dysregulated in cancer, such as the Wnt, Hedgehog, and p53 pathways. frontiersin.orgmdpi.com Their altered expression and activity are linked to carcinogenesis and cancer progression, making them attractive therapeutic targets. nih.gov
Hematological Malignancies (e.g., MDS, AML, CLL, NHL, MM)
Preclinical studies have highlighted the therapeutic potential of targeting CK1 isoforms in various hematological cancers. mdpi.comcapes.gov.brresearchgate.net Different isoforms appear to be critical depending on the specific malignancy.
In Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML), inhibition of CK1α has shown promising preclinical activity. mdpi.comcapes.gov.br The mechanism often involves the activation of the p53 pathway. mdpi.comcapes.gov.brresearchgate.net The small molecule inhibitor BTX-A51, which targets CK1α among other kinases, has demonstrated potent apoptosis-inducing effects in AML models. mdpi.combiospace.com
For Chronic Lymphocytic Leukemia (CLL) and other Non-Hodgkin Lymphomas (NHL), the focus has been on the CK1δ and CK1ε isoforms. capes.gov.brresearchgate.net CK1δ/ε inhibitors have been shown to block CLL development in preclinical models, primarily by inhibiting the non-canonical Wnt-5a/ROR1-driven pathway and disrupting interactions with the tumor microenvironment. mdpi.comcapes.gov.brresearchgate.net Umbralisib, a dual inhibitor of PI3Kδ and CK1ε, has been investigated in this context. mdpi.comcapes.gov.brnih.gov
In Multiple Myeloma (MM), encouraging preclinical results have been observed with the inhibition of both CK1α and CK1ε. nih.govfrontiersin.org Targeting CK1α activates the p53 pathway, similar to its effect in MDS and AML. nih.govfrontiersin.orgcapes.gov.br
Table 1: Preclinical Findings for CK1 Inhibition in Hematological Malignancies
| Disease | CK1 Isoform(s) Targeted | Key Pathway(s) | Preclinical Model Outcome | Compound Example(s) |
|---|---|---|---|---|
| MDS, AML | CK1α | p53 activation | Promising anti-leukemic activity, induction of apoptosis. frontiersin.orgmdpi.comcapes.gov.br | BTX-A51 mdpi.combiospace.com |
| CLL, NHL | CK1δ/ε | Wnt-5a/ROR1 inhibition | Blocked disease development. mdpi.comcapes.gov.brresearchgate.net | Umbralisib mdpi.comnih.gov |
| MM | CK1α, CK1ε | p53 activation | Promising anti-myeloma activity. nih.govfrontiersin.orgcapes.gov.br | Not Specified |
Solid Tumors (e.g., Colorectal Cancer, Prostate Cancer, Breast Cancer)
CK1 isoforms, particularly CK1α and CK1δ, play significant roles in the development of solid tumors, often through the Wnt/β-catenin signaling pathway. nih.govnih.gov
In breast cancer, the gene for CK1δ, CSNK1D, is often amplified or overexpressed. nih.gov Preclinical studies have shown that breast cancer cells overexpressing CK1δ are dependent on this kinase for survival. nih.gov In orthotopic models of triple-negative breast cancer (TNBC), including patient-derived xenografts (PDXs), the selective CK1δ inhibitor SR-3029 markedly impaired tumor growth and triggered tumor regression. nih.gov The mechanism involves blocking the nuclear accumulation of β-catenin and subsequent Wnt pathway activity. nih.gov
The Wnt/β-catenin pathway, in which CK1α is a critical regulator, is frequently dysregulated in colorectal cancer. nih.govresearchgate.net CK1α normally phosphorylates β-catenin, marking it for degradation. nih.gov Dysregulation leads to β-catenin accumulation and activation of Wnt signaling, promoting tumor growth. nih.gov Preclinical studies in colon cancer have also identified mutant CK1δ variants that can be targeted by specific inhibitors. nih.gov
In liposarcoma, a type of soft tissue sarcoma, genome-scale RNAi analysis identified CK1α as an essential gene for cancer cell growth. biospace.com The inhibitor BTX-A51, which co-targets CK1α, CDK7, and CDK9, induced potent apoptosis in liposarcoma models and significantly inhibited tumor growth in patient-derived xenografts. biospace.com
Table 2: Preclinical Findings for CK1 Inhibition in Solid Tumors
| Tumor Type | CK1 Isoform(s) Targeted | Key Pathway(s) | Preclinical Model Outcome | Compound Example(s) |
|---|---|---|---|---|
| Breast Cancer | CK1δ | Wnt/β-catenin | Tumor regression and growth inhibition in TNBC and HER2+ models. nih.gov | SR-3029 nih.gov |
| Colorectal Cancer | CK1α, CK1δ (mutant) | Wnt/β-catenin | Targeting mutant CK1δ showed efficacy. nih.gov | Not Specified |
| Liposarcoma | CK1α | p53 activation, Transcriptional control | Potent apoptosis and significant tumor growth inhibition in PDX models. biospace.com | BTX-A51 biospace.com |
Involvement in Neurodegenerative Disease Models
CK1 isoforms are highly expressed in the brain and have been implicated in the pathogenesis of several neurodegenerative diseases. biorxiv.orgpnas.org Preclinical models have been crucial for understanding their role in conditions like Alzheimer's, Amyotrophic Lateral Sclerosis, and Parkinson's disease.
Alzheimer's Disease Models
CK1δ and CK1ε are overexpressed in brains affected by Alzheimer's disease (AD). biorxiv.orgnih.gov These kinases are involved in regulating the circadian clock, which is often disrupted in AD patients. biorxiv.orgtechnologynetworks.com
Studies using mouse models of AD have shown that targeting CK1δ/ε can be beneficial. In the 3xTg-AD mouse model, the small molecule CK1δ/ε inhibitor PF-670462 rescued working memory deficits and normalized behavioral circadian rhythm disturbances. biorxiv.orgnih.gov Proteomic analysis revealed that the inhibitor reversed AD-related changes in hippocampal pathways, including those involved in synaptic plasticity and amyloid precursor protein (APP) processing. nih.gov In another study using the APP/PS1 mouse model, PF-670462 treatment also improved learning and memory. technologynetworks.com
Further research has shown that CK1 directly influences the formation of amyloid-β (Aβ) peptides, a hallmark of AD. pnas.orgnih.gov Overexpression of active CK1ε increases Aβ production, while specific CK1 inhibitors reduce it by acting at the level of γ-secretase cleavage of APP. pnas.orgnih.gov
Table 3: Preclinical Findings for CK1 Inhibition in Alzheimer's Disease Models
| AD Model | CK1 Isoform(s) Targeted | Key Pathway(s) / Mechanism | Preclinical Model Outcome | Compound Example(s) |
|---|---|---|---|---|
| 3xTg-AD Mice | CK1δ/ε | Circadian rhythm, Synaptic plasticity, APP processing | Rescued working memory, normalized circadian rhythms. biorxiv.orgnih.gov | PF-670462 biorxiv.orgnih.gov |
| APP/PS1 Mice | CK1δ/ε | Circadian rhythm | Improved learning and memory. technologynetworks.com | PF-670462 technologynetworks.com |
| Cellular Models | CK1ε | APP processing (γ-secretase cleavage) | Reduced Aβ peptide production. pnas.orgnih.gov | Structurally dissimilar CK1 inhibitors pnas.orgnih.gov |
Amyotrophic Lateral Sclerosis (ALS) Models
Amyotrophic Lateral Sclerosis (ALS) is a fatal neurodegenerative disease characterized by the destruction of motor neurons. scientificarchives.comscientificarchives.com A key pathological hallmark is the mislocalization and aggregation of the protein TDP-43. nih.gov Several kinases, including CK1, have been implicated in the abnormal phosphorylation of TDP-43. scientificarchives.com
In a preclinical mouse model overexpressing a mutant human TDP-43 gene, gene therapy to silence CK1δ was shown to be a promising therapeutic strategy. scientificarchives.com Intrathecal injection of an adeno-associated virus (AAV1) expressing shRNA for CK1δ attenuated the peripheral degenerative phenotype and neuromuscular impairment. scientificarchives.comscientificarchives.com
Furthermore, studies using lymphoblasts derived from sporadic ALS patients have shown that pathogenic forms of TDP-43 can be secreted and spread the pathology to healthy cells. nih.gov Treatment with a CK1 inhibitor was found to prevent this propagation of TDP-43 pathology in the patient-derived cellular model. nih.govcondensates.com The inhibitor IGS2.7, which targets CK1, was studied for its ability to restore TDP-43 homeostasis. csic.es
Table 4: Preclinical Findings for CK1 Inhibition in ALS Models
| ALS Model | CK1 Isoform(s) Targeted | Key Pathway(s) / Mechanism | Preclinical Model Outcome | Therapeutic Agent(s) |
|---|---|---|---|---|
| TDP-43 Transgenic Mice | CK1δ | TDP-43 pathology | Attenuated peripheral nerve degeneration and neuromuscular impairment. scientificarchives.comscientificarchives.com | AAV1-shRNA for CK1δ scientificarchives.comscientificarchives.com |
| Patient-Derived sALS Lymphoblasts | CK1 | TDP-43 propagation | Avoided propagation of TDP-43 pathology to healthy cells. nih.govcondensates.com | CK1 inhibitor (e.g., IGS2.7) nih.govcsic.es |
Parkinson's Disease Models
The involvement of CK1 has also been identified in preclinical models of Parkinson's disease (PD), particularly in familial forms of the disease. embopress.orgeurekalert.org Mutations in the CHCHD2 gene can cause a familial form of PD. embopress.orgnih.gov
In preclinical studies, the mutant CHCHD2 protein (CHCHD2-T61I) was found to mislocalize to the cytosol, where it recruits CK1ε and CK1δ. embopress.orgeurekalert.org This recruitment leads to the phosphorylation of α-Synuclein and neurofilaments by CK1ε/δ, resulting in the formation of protein aggregates (aggresomes) and the death of dopaminergic neurons. embopress.orgeurekalert.orgnih.gov These pathological features were observed in both Chchd2-T61I knock-in and transgenic mice, as well as in dopaminergic neurons generated from patient-derived induced pluripotent stem cells (iPSCs). embopress.orgnih.gov
Importantly, pharmacological inhibition of CK1ε/δ in these models suppressed the phosphorylation of α-Synuclein and neurofilaments. embopress.orgnih.gov This inhibition also improved the neurodegenerative phenotypes in the mutant mice and reduced cellular damage in the patient-derived iPSC neurons, indicating that targeting CK1ε/δ could be a viable therapeutic strategy. embopress.orgeurekalert.orgnih.gov
Table 5: Preclinical Findings for CK1 Inhibition in Parkinson's Disease Models
| PD Model | CK1 Isoform(s) Targeted | Key Pathway(s) / Mechanism | Preclinical Model Outcome |
|---|---|---|---|
| CHCHD2-T61I Mutant Mice (Knock-in & Transgenic) | CK1ε/δ | α-Synuclein & neurofilament phosphorylation | Improved neurodegenerative phenotypes, suppressed aggresome formation. embopress.orgeurekalert.orgnih.gov |
| Patient-Derived iPSCs with CHCHD2-T61I Mutation | CK1ε/δ | α-Synuclein & neurofilament phosphorylation | Suppressed phosphorylation and reduced cellular damage. embopress.orgnih.govnih.gov |
Casein Kinase 1 in Infectious Disease Models
Casein Kinase 1 (CK1) is a family of serine/threonine protein kinases that are conserved across eukaryotes and play crucial roles in a multitude of cellular processes. frontiersin.orgnih.gov In the context of infectious diseases, research in preclinical models has highlighted the significance of CK1 in the lifecycle and pathogenesis of various pathogens, particularly protozoan parasites.
Protozoan Parasite Biology and Host Interaction (e.g., Leishmania, Trypanosoma)
Studies have demonstrated that CK1 is essential for the viability and proliferation of protozoan parasites such as Leishmania and Trypanosoma. nih.govfrontiersin.org The kinase is not only vital for the parasite's own cellular functions but also plays a significant role in the manipulation of the host's cellular machinery to favor parasite survival. frontiersin.orgbiorxiv.org
In Leishmania, several isoforms of CK1 have been identified, with some being unique to the parasite and considered potential therapeutic targets. mdpi.com For instance, Leishmania donovani CK1 isoform 4 (LdCK1.4) is unique to this genus and its overexpression has been shown to significantly increase the infection rates in mouse peritoneal macrophages. mdpi.comnih.gov Another isoform, CK1.2, is secreted by the parasite and can phosphorylate host proteins, which is thought to attenuate the host's immune response. biorxiv.orgresearchgate.net Inhibition of CK1 activity has been shown to block the growth of Leishmania promastigotes and reduce the number of intracellular amastigotes in infected macrophages, highlighting its therapeutic potential. mdpi.comeuropa.eu
Similarly, in Trypanosoma brucei, the causative agent of Human African Trypanosomiasis, CK1 is crucial for parasite survival. acs.org Specifically, the CK1 isoform 2 (TbCK1.2) is essential for the bloodstream form of the parasite. acs.orgasm.org Preclinical studies have shown that certain protein kinase inhibitors can effectively inhibit the growth of T. brucei in vitro. nih.govacs.org
Table 1: Research Findings on Casein Kinase 1 in Protozoan Parasite Models
| Parasite Model | CK1 Isoform | Key Findings in Preclinical Models | Reference(s) |
|---|---|---|---|
| Leishmania donovani | LdCK1.4 | Overexpression led to a 4.5-fold increase in macrophage infection rates compared to wild-type parasites. | mdpi.comnih.gov |
| Leishmania donovani / Leishmania amazonensis | CK1.2 | Inhibition by D4476 blocked promastigote growth and reduced intracellular amastigotes in macrophages. | mdpi.com |
| Leishmania major | CK1 isoform 2 | Identified as the target for imidazopyridine inhibitors, which block parasite growth. | nih.gov |
| Trypanosoma brucei | TbCK1.2 | Essential for the viability of the bloodstream form of the parasite. | acs.orgasm.org |
| Trypanosoma brucei | Not specified | Aminopyrazole derivatives showed low micromolar inhibition of parasite growth in culture. | acs.org |
Implications in Metabolic Disorders in Animal Models
Emerging evidence from animal models suggests a significant role for Casein Kinase 1 in the pathogenesis of metabolic disorders. frontiersin.orgnih.gov CK1 is involved in processes that regulate adipogenesis, insulin (B600854) sensitivity, and inflammation, all of which are central to metabolic health.
Research has indicated that CK1 promotes the maturation of pre-adipocytes into white adipose tissue. frontiersin.orgnih.gov An expansion of white adipose tissue can contribute to the development of metabolic diseases by increasing hunger signals, promoting insulin resistance, and elevating basal inflammation. frontiersin.org In a mouse model of type 2 diabetes mellitus (T2DM) and obesity, an upregulation of Casein Kinase 2 Alpha 1 (CSNK2A1) gene and protein expression was observed in the liver, suggesting a role for casein kinases in the development of T2DM. medsci.org
Furthermore, preclinical studies have explored the therapeutic potential of targeting CK1 in metabolic diseases. For example, hepatocyte-specific deletion of CK1 epsilon in mice was found to ameliorate metabolic dysfunction-associated steatohepatitis. researchgate.net Additionally, the CK1 inhibitor PF 5006739 has been identified as a potential therapeutic agent for metabolic disorders in animal models. cymitquimica.com
Table 2: Preclinical Findings on Casein Kinase 1 in Metabolic Disorder Models
| Animal Model | CK1 Isoform/Related Kinase | Key Findings | Reference(s) |
|---|---|---|---|
| Mouse model | CK1 | Promotes maturation of pre-adipocytes, potentially increasing risk of metabolic disease. | frontiersin.orgnih.gov |
| T2DM and obesity mouse model (+Leprdb/+Leprdb) | CSNK2A1 (CK2) | Significant increase in gene and protein expression in the liver compared to control mice. | medsci.org |
| Mouse model of metabolic dysfunction-associated steatohepatitis | CK1 epsilon | Hepatocyte-specific ablation ameliorated the condition. | researchgate.net |
| Not specified | Adipose tissue CK1 (AT-CK1) | Inhibition by PF 5006739 prevents activation of lipolysis proteins. | cymitquimica.com |
Casein Kinase 1 Regulation of Immune Response in Disease Contexts
Casein Kinase 1 plays a multifaceted role in the regulation of the immune system, with its dysregulation implicated in various disease states. nih.govmdpi.com CK1 influences both innate and adaptive immune responses through its interaction with key signaling pathways.
One of the well-documented roles of CK1 is in the regulation of the NF-κB pathway, a cornerstone of inflammatory and immune responses. The isoform CK1γ1 has been shown to act as a negative regulator of the RIG-I/TLR signaling pathway. aai.org It achieves this by phosphorylating the p65 subunit of NF-κB, which promotes its degradation and thereby dampens the innate immune response. aai.org
Table 3: Findings on Casein Kinase 1 Regulation of Immune Responses in Disease Models
| Disease Context/Model | CK1 Isoform | Mechanism of Immune Regulation | Reference(s) |
|---|---|---|---|
| Viral infection model (Sendai virus) | CK1γ1 | Inhibits RIG-I pathway-mediated activation of IFN-β by promoting p65 degradation. | aai.org |
| General immune response | Not specified | Regulates the Wnt signaling pathway, which is crucial for T cell development and activation. | nih.gov |
| Leishmania infection | Secreted CK1 | Phosphorylates host proteins to attenuate the host immune response. | frontiersin.orgbiorxiv.org |
Preclinical Research on Casein Kinase 1 Modulators and Therapeutic Strategies
The Genesis of Casein Kinase 1 Modulators: From Concept to Discovery
The journey to identify and refine potent and selective CK1 modulators, such as A-IN-5, leverages a multi-pronged approach that integrates high-throughput screening, detailed structure-activity relationship studies, and advanced computational methods.
Accelerating Discovery with High-Throughput Screening
High-throughput screening (HTS) serves as a cornerstone in the initial stages of drug discovery, enabling the rapid evaluation of vast libraries of chemical compounds to identify "hits" with potential activity against a specific biological target. wikipedia.orgbmglabtech.com This automated process allows researchers to conduct millions of tests, sifting through extensive compound collections to find molecules that modulate the activity of CK1. wikipedia.orgbio-rad.com The primary goal of HTS is not to find a perfect drug, but rather to identify promising starting points for further optimization. bmglabtech.com
Flow cytometry-based HTS, for instance, offers a powerful platform for screening large numbers of compounds by measuring their effects on specific cellular parameters. bio-rad.comnih.gov This technology, capable of analyzing thousands of samples in a short period, significantly accelerates the identification of molecules that can influence CK1-mediated pathways. nih.govsartorius.com
Refining Potency and Specificity through Structure-Activity Relationship (SAR) Studies
Once initial hits are identified, structure-activity relationship (SAR) studies become crucial for optimizing their therapeutic potential. automate.videogardp.org SAR explores the intricate connection between a molecule's chemical structure and its biological effect. automate.video By systematically modifying the chemical scaffold of a lead compound, such as A-IN-5, and assessing the impact of these changes on its activity, researchers can enhance potency, improve selectivity for the target kinase, and minimize off-target effects and toxicity. automate.videogardp.org
This iterative process of chemical modification and biological testing is fundamental to medicinal chemistry. It allows for the rational design of new analogues with improved pharmacological profiles. For example, SAR studies on a series of 1-benzyl-5-phenyltetrazole (B3050747) P2X7 antagonists involved modifications of the phenyl rings to delineate key substitutions influencing potency. acs.org Similarly, for flavonoids, their antibacterial and anticancer activities have been shown to be correlated with their chemical structures, with substitutions at specific positions significantly influencing their inhibitory effects. mdpi.com
The Power of In Silico Discovery: Virtual Screening Techniques
Virtual screening (VS) has emerged as a transformative computational tool in drug discovery, offering a cost-effective and rapid method to search extensive libraries of small molecules. wikipedia.orgsemanticscholar.org This in-silico approach complements experimental screening methods by prioritizing compounds for further investigation. acs.org VS techniques are broadly categorized into ligand-based and structure-based methods. mmsl.cz
Structure-based virtual screening relies on the three-dimensional structure of the target protein. wikipedia.org Molecular docking, a prominent structure-based technique, predicts the binding mode and affinity of a ligand to the receptor's binding site. mmsl.cz This allows for the identification of molecules that are sterically and chemically complementary to the target. semanticscholar.org The integration of artificial intelligence and machine learning algorithms has further revolutionized virtual screening, enhancing the accuracy and efficiency of these predictive models. tandfonline.com
Unraveling the Mechanisms of Casein Kinase 1 Modulation
Small molecule modulators of CK1 exert their effects through various mechanisms, primarily by directly inhibiting the kinase's catalytic activity or by allosterically altering its function.
Head-to-Head Competition: Direct Kinase Activity Inhibition (ATP-Competitive Inhibitors)
The most common mechanism of action for kinase inhibitors is direct competition with adenosine (B11128) triphosphate (ATP), the cell's energy currency, for binding to the kinase's active site. frontiersin.orgnih.gov These ATP-competitive inhibitors, by occupying the ATP-binding pocket, prevent the transfer of a phosphate (B84403) group to CK1's substrates, thereby blocking its catalytic function. nih.govnih.gov
Many clinically approved kinase inhibitors operate through this mechanism. nih.gov The development of these inhibitors often involves screening compound libraries and then optimizing the lead compounds to achieve high potency and selectivity. aacrjournals.org A-IN-5 is an example of a potent and selective protein kinase CK-1δ inhibitor, with an IC50 of 47 nM, that functions as an ATP-competitive inhibitor. medchemexpress.com
| Compound Name | Target | Mechanism of Action |
| A-IN-5 | Casein Kinase 1δ | ATP-Competitive Inhibitor |
| AZD8055 | mTOR | ATP-Competitive Inhibitor |
| Ibrutinib (B1684441) | BTK | Irreversible ATP-Competitive Inhibitor |
| Tucatinib | HER2 | Selective ATP-Competitive Inhibitor |
A Different Approach: Allosteric Modulation of Casein Kinase 1 Activity
Allosteric modulation represents an alternative and increasingly attractive strategy for regulating kinase activity. frontiersin.org Unlike ATP-competitive inhibitors, allosteric modulators bind to sites on the kinase that are distinct from the ATP-binding pocket. nih.gov This binding induces a conformational change in the enzyme that can either inhibit or, in some cases, activate its function. nih.gov
A significant advantage of allosteric inhibitors is the potential for greater specificity. nih.gov Allosteric sites are generally less conserved across the kinome than the highly conserved ATP-binding site, which can lead to the development of more selective drugs with fewer off-target effects. nih.gov For CK1, researchers are exploring the identification of allosteric sites to design isoform-specific modulators. nih.gov For instance, a molecular switch involving a highly conserved anion binding site in CK1 has been shown to control the conformation of the kinase activation loop, thereby regulating its activity allosterically. nih.gov
Isoform-Selective Targeting Strategies
The Casein Kinase 1 (CK1) family comprises seven distinct isoforms in humans (α, γ1, γ2, γ3, δ, ε, and α-like), each playing varied and sometimes opposing roles in cellular signaling. imrpress.commdpi.com For instance, within the Wnt/β-catenin pathway, CK1α acts as a tumor suppressor by promoting the degradation of β-catenin, whereas CK1δ and CK1ε can have oncogenic roles by stabilizing it. imrpress.commdpi.com This functional diversity underscores the critical need for isoform-selective targeting to maximize therapeutic benefits while minimizing off-target effects. Current time information in Bangalore, IN. The development of small molecule inhibitors with high affinity and selectivity for specific CK1 isoforms is a primary goal in the field. Current time information in Bangalore, IN.researchgate.net
One such molecule is A-IN-5 (also known as Casein kinase 1δ-IN-5 or Compound 24), which has been identified as a potent and selective inhibitor of Casein Kinase 1δ (CK1δ). medchemexpress.commedchemexpress.com Laboratory studies have determined its half-maximal inhibitory concentration (IC₅₀) to be 47 nM for the CK1δ isoform. medchemexpress.commedchemexpress.com This selectivity is crucial, as targeting CK1δ is being explored for therapeutic intervention in several diseases, including cancer and neurodegenerative disorders. researchgate.netexplorationpub.com The ability of A-IN-5 to selectively inhibit CK1δ allows for a more focused investigation of this isoform's role in disease pathology and as a potential therapeutic target. medchemexpress.commedchemexpress.com
| Compound | Target Isoform | IC₅₀ | Reference |
|---|---|---|---|
| A-IN-5 (Casein kinase 1δ-IN-5) | CK1δ | 47 nM | medchemexpress.commedchemexpress.com |
Efficacy Studies of Casein Kinase 1 Modulators in Preclinical Disease Models
The therapeutic potential of inhibiting CK1 isoforms, particularly CK1δ, has been demonstrated in a variety of preclinical disease models. The strategy of targeting CK1δ is based on its role in critical cellular pathways, such as Wnt signaling, that are often dysregulated in disease. nih.gov
In the context of neurodegenerative diseases, targeting CK1δ has also shown promise. Overexpression and aberrant activity of CK1δ are linked to the pathology of conditions like Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease. explorationpub.comscientificarchives.com Genetic silencing of CK-1δ in a mouse model of ALS resulted in attenuated neuromuscular impairment and reduced motor neuron degeneration. scientificarchives.com Furthermore, the CK1δ/ε inhibitor PF-670462 rescued memory deficits and normalized circadian rhythm disruptions in a mouse model of Alzheimer's disease. biorxiv.orgacs.org
The compound A-IN-5 is a potent CK1δ inhibitor with demonstrated neuroprotective and anti-inflammatory properties in in vitro settings, highlighting its potential for research in neurodegenerative diseases. medchemexpress.commedchemexpress.com While specific in vivo efficacy studies for A-IN-5 are not detailed in available research, its potent and selective profile suggests it could be a valuable tool for such investigations. medchemexpress.commedchemexpress.com
| CK1 Modulator | Disease Model | Observed Efficacy | Reference |
|---|---|---|---|
| SR-3029 (CK1δ/ε inhibitor) | Triple-Negative Breast Cancer (Orthotopic Xenograft) | Markedly impaired tumor growth and induced tumor regression. | nih.govfrontiersin.org |
| PF-670462 (CK1δ/ε inhibitor) | Chronic Lymphocytic Leukemia (Mouse Model) | Slowed disease progression and significantly extended overall survival. | ashpublications.org |
| shRNA silencing of CK1δ | Amyotrophic Lateral Sclerosis (ALS) (Mouse Model) | Attenuated neuromuscular disorders and reduced motor neuron degeneration. | scientificarchives.com |
| PF-670462 (CK1δ/ε inhibitor) | Alzheimer's Disease (Mouse Model) | Rescued working memory deficits and normalized behavioral circadian rhythms. | biorxiv.orgacs.org |
| A-IN-5 (CK1δ inhibitor) | Neurodegenerative Disease (In Vitro) | Exhibited neuroprotective and anti-inflammatory properties. | medchemexpress.commedchemexpress.com |
Combinatorial Therapeutic Approaches with Casein Kinase 1 Modulation
To enhance therapeutic efficacy and overcome potential resistance mechanisms, combining CK1 inhibitors with other targeted agents is an emerging strategy. Current time information in Bangalore, IN. The rationale for this approach is to simultaneously inhibit multiple signaling pathways that are critical for disease progression. Current time information in Bangalore, IN.
A notable preclinical example involves the combination of a CK1 inhibitor with a B-cell receptor (BCR) inhibitor in Chronic Lymphocytic Leukemia (CLL). In a mouse model of CLL, the combination of the CK1δ/ε inhibitor PF-670462 and the BTK inhibitor ibrutinib resulted in a synergistic effect. ashpublications.org Mice treated with this combination showed the slowest disease progression and survived significantly longer than those treated with ibrutinib alone, demonstrating the potential of this combinatorial strategy. ashpublications.org In another context, research into Parkinson's disease has suggested that the combined inhibition of both Casein Kinase 1 and cyclin-dependent kinase 5 (cdk5) could be a potential therapeutic approach. medchemexpress.com
While specific preclinical studies evaluating A-IN-5 in combination therapies are not presently available, its high potency and selectivity for CK1δ make it a candidate for future investigations into such combinatorial strategies. Its potential to modulate specific pathways could be leveraged alongside other therapeutic agents to achieve synergistic effects in various disease models.
Advanced Methodologies and Research Techniques in Casein Kinase 1 Studies
Molecular and Cellular Biology Techniques
At the cellular level, a variety of techniques are utilized to investigate the specific roles of CK1 isoforms, their regulation, and their downstream targets. These methods allow for the manipulation and visualization of CK1, providing insights into its function within the cellular context.
Gene Expression Modulation (e.g., RNAi, Overexpression)
Altering the expression levels of specific CK1 isoforms is a fundamental approach to understanding their function.
RNA interference (RNAi) , often using short hairpin RNAs (shRNAs), is employed to silence or "knock down" the expression of specific CK1 isoforms. scientificarchives.comnih.gov This reduction in protein levels allows researchers to observe the resulting phenotypic changes in cells. For instance, shRNA-mediated knockdown of CK1δ in triple-negative breast cancer cell lines was shown to significantly inhibit cell proliferation, migration, and invasion. nih.gov Similarly, silencing CK1δ via shRNA in a mouse model of Amyotrophic Lateral Sclerosis (ALS) attenuated peripheral nerve degeneration, highlighting its potential as a therapeutic target. scientificarchives.com
Overexpression studies involve introducing a gene to produce higher-than-normal levels of a specific CK1 isoform. This can reveal the consequences of increased CK1 activity. In glioma cell lines, for example, overexpressing CK1α1 led to a marked increase in cell proliferation and a decrease in apoptosis. amegroups.org These studies often utilize viral vectors, such as lentiviruses, to create stable cell lines with sustained overexpression, allowing for long-term analysis of cellular behavior. amegroups.org
Table 1: Examples of Gene Expression Modulation in CK1 Research
| Technique | CK1 Isoform | Cell/Model System | Key Finding | Reference |
| shRNA Knockdown | CK1δ | MDA-MB-231 Breast Cancer Cells | Inhibited cell migration and invasion. | nih.gov |
| shRNA Knockdown | CK1δ | TDP-43 Mouse Model of ALS | Attenuated peripheral nerve degeneration. | scientificarchives.com |
| Overexpression | CK1α1 | U87MG Glioma Cells | Promoted cell proliferation and inhibited apoptosis. | amegroups.org |
| Overexpression | CK1δ Mutants | HT29 Colorectal Cancer Cells | Altered cell proliferation and anchorage-independent growth. | urfu.ru |
Mutational Analysis (e.g., Point Mutations for Inactivation)
Introducing specific mutations into the CK1 gene is a powerful tool for dissecting the relationship between its structure and function.
Point mutations can be engineered to create kinase-dead or constitutively active versions of CK1 isoforms. For example, a single amino acid substitution (R178C) in CK1ε was identified as the cause of the tau mutation in hamsters, which results in a shortened circadian period. frontiersin.org Similarly, a T44A mutation in human CK1δ has been linked to Familial Advanced Sleep Phase Syndrome (FASPS). jax.org By expressing these mutant proteins in cell culture or model organisms, scientists can study the precise impact of altered kinase activity. urfu.ruresearchgate.net Mutational analysis has also been crucial in understanding how CK1 isoforms are regulated, for instance, by demonstrating that mutations preventing the binding of FAM83 proteins interfere with the proper subcellular localization of both the FAM83 protein and its CK1 partner. nih.gov
Table 2: Key Point Mutations in CK1 and Their Functional Consequences
| CK1 Isoform | Mutation | Associated Phenotype/Finding | Model System | Reference |
| CK1ε | R178C (tau) | Shortened circadian period; altered kinase activity. | Syrian Hamster | frontiersin.orgnih.gov |
| CK1δ | T44A | Familial Advanced Sleep Phase Syndrome (FASPS). | Human, Mouse Models | frontiersin.orgjax.org |
| CK1δ | R324H | Promotes colorectal adenoma emergence. | Human, Xenopus Embryos | nih.gov |
| CK1δ | Various | Detected in colorectal tumors, leading to altered kinetic parameters and cell proliferation. | Human Tumors, HT29 Cells | urfu.ru |
Immunodetection and Localization Techniques (e.g., Immunofluorescence, Western Blotting)
Visualizing the amount and location of CK1 proteins within the cell is essential for understanding their function.
Western Blotting is a standard technique used to detect and quantify the levels of specific CK1 isoforms in cell or tissue lysates. amegroups.org This method was used to confirm decreased CK1α protein expression after induced gene excision in mouse models and to verify the successful overexpression or knockdown of CK1 in stable cell lines. amegroups.orgnih.gov It is also used to observe changes in protein mobility that indicate phosphorylation, such as the shift of the Dishevelled (Dvl) protein upon phosphorylation by CK1ε. researchgate.net
Immunofluorescence allows for the visualization of CK1 proteins within intact cells, revealing their subcellular localization. genetex.comabcam.comnih.gov Studies have shown that CK1 isoforms have distinct localization patterns, being found in the nucleus, cytoplasm, and at the mitotic spindle. wikipedia.org For example, immunofluorescence analysis in HeLa cells detected CK1α1L in the cytoplasm. genetex.com This technique is also critical for colocalization studies, which can demonstrate the interaction of CK1 with other proteins, such as its colocalization with the FAM83 family of anchor proteins. nih.gov
Kinase Activity Assays (in vitro and in vivo)
Measuring the enzymatic activity of CK1 is fundamental to understanding its regulatory role.
In vitro kinase assays directly measure the ability of a purified CK1 enzyme to phosphorylate a substrate. A common method involves incubating the kinase with a substrate (like α-casein or a specific peptide) and radiolabeled ATP (γ-³²P-ATP). sigmaaldrich.comfrontiersin.orgpnas.org The incorporation of the radioactive phosphate (B84403) into the substrate is then quantified, often by capturing the substrate on a membrane and measuring radioactivity with a scintillation counter. sigmaaldrich.com Non-radioactive, fluorescence-based assays are also available, which measure the production of ADP, a byproduct of the kinase reaction. nih.govmybiosource.com These assays are crucial for determining the kinetic parameters of CK1, studying the effects of mutations, and screening for inhibitory compounds. frontiersin.orggoogle.commdpi.com
In vivo assays assess CK1 activity within a cellular context. This can be inferred from the phosphorylation status of known CK1 substrates. For example, the phosphorylation of proteins like p53 or β-catenin, which are known CK1 targets, can be measured by Western blot using phospho-specific antibodies following manipulation of CK1 expression or activity. amegroups.orgnih.gov In glioma cells, the phosphorylation of AKT was shown to be dependent on CK1 expression, indicating that AKT is part of a signaling pathway regulated by CK1 in these cells. amegroups.org
Preclinical Animal Models for Casein Kinase 1 Research
To understand the physiological and pathological roles of CK1 in a whole organism, researchers rely on preclinical animal models, primarily mice and zebrafish. scientificarchives.comfrontiersin.org These models allow for the investigation of complex biological processes and the preclinical testing of potential therapeutic strategies targeting CK1. mdpi.comnih.gov
Genetically Engineered Mouse Models (e.g., Haploinsufficiency Models, Transgenic Models)
Manipulating the mouse genome provides powerful insights into the in vivo functions of CK1 isoforms.
Haploinsufficiency models , where one of the two copies of a gene is inactivated, have been instrumental in del(5q) myelodysplastic syndrome (MDS) research. The gene for CK1α, CSNK1A1, is located in the deleted region. nih.gov A conditional knockout mouse model demonstrated that Csnk1a1 haploinsufficiency leads to an expansion of hematopoietic stem cells, providing a competitive advantage. nih.govresearchgate.net This finding established a direct link between the reduced dosage of CK1α and the disease phenotype.
Transgenic models involve the introduction of a foreign or modified gene into the mouse genome. Researchers have created transgenic mice expressing the human T44A mutant of CSNK1D, which is associated with FASPS. jax.org These mice serve as a valuable tool for studying the role of CK1δ in regulating circadian rhythms and for exploring associated conditions like migraines. jax.org Other models, such as the Eµ-TCL1 transgenic mouse, which develops a disease closely resembling human chronic lymphocytic leukemia (CLL), have been used to test the in vivo efficacy of CK1 inhibitors. nih.govmuni.cz In these models, treatment with a CK1δ/ε inhibitor slowed disease progression and extended survival. nih.gov Furthermore, conditional knockout models, where a gene can be deleted in specific tissues or at a specific time, have shown that homozygous deletion of Csnk1a1 results in hematopoietic stem cell failure, while a functional null allele of Csnk1d is perinatally lethal. nih.govplos.org
Table 3: Examples of Genetically Engineered Mouse Models in CK1 Research
| Model Type | Gene/Modification | Research Area | Key Finding | Reference |
| Haploinsufficiency (Conditional Knockout) | Csnk1a1 | Myelodysplastic Syndrome (MDS) | Haploinsufficiency induces hematopoietic stem cell expansion. | nih.govresearchgate.net |
| Homozygous Deletion (Conditional Knockout) | Csnk1a1 | Hematopoiesis | Homozygous deletion leads to hematopoietic stem cell failure. | nih.gov |
| Transgenic | Human CSNK1D (T44A mutant) | Circadian Rhythms / FASPS | Models Familial Advanced Sleep Phase Syndrome. | jax.org |
| Transgenic | Eµ-TCL1 | Chronic Lymphocytic Leukemia (CLL) | Used to show that CK1δ/ε inhibition slows leukemia progression in vivo. | nih.gov |
| Functional Null Allele | Csnk1d (CK1δΔ2/+) | Circadian Rhythms | Perinatal lethality in homozygous mice; used for ex vivo SCN studies. | plos.org |
Based on the conducted research, there is no scientific literature available that specifically details the use of the chemical compound "Casein kinase 1|A-IN-5" in the advanced research methodologies outlined in the user's request.
Searches for "this compound" in conjunction with "Patient-Derived Xenograft (PDX) models," "proteomic and phosphoproteomic analyses," and "structural biology approaches" did not yield any relevant research findings. While commercial suppliers list a compound named "Casein kinase 1δ-IN-5," information is limited to its inhibitory concentration (IC₅₀) and general potential applications, with no published studies demonstrating its use in the specified advanced research contexts.
Therefore, it is not possible to generate the requested article focusing solely on "this compound" structured around the provided outline, as no data exists in the public domain for the following sections:
Structural Biology Approaches (e.g., X-ray Crystallography)
Without any research findings, detailed data, or publications on this specific compound within these methodological frameworks, the content for the requested article cannot be created.
Future Directions and Emerging Research Avenues for Casein Kinase 1
Elucidation of Underexplored Casein Kinase 1 Isoform-Specific Functions
The CK1 family in vertebrates consists of seven isoforms (α, β, γ1, γ2, γ3, δ, and ε) and several splice variants. nih.gov While there is some overlap in their functions, emerging evidence points to distinct and non-redundant roles for each isoform. nih.gov Future research will need to focus on dissecting these isoform-specific functions to develop targeted therapies with minimal off-target effects. nih.govfrontiersin.org
A significant challenge lies in the high degree of homology within the catalytic domains of CK1 isoforms. researchgate.net However, their N- and C-terminal domains are highly variable, which likely dictates their specific subcellular localizations and protein-protein interactions, thereby defining their unique biological roles. nih.govtandfonline.com For instance, CK1α has been identified as a key regulator of the Wnt/β-catenin signaling pathway and has a dominant, non-redundant function in metastatic melanoma cells. nih.gov Conversely, CK1δ and CK1ε are critical regulators of the circadian rhythm. nih.gov
Recent studies on CK1δ splice variants, δ1 and δ2, which differ only in their extreme C-terminal tails, have shown that these subtle differences can lead to distinct in vivo activities due to isoform-specific autoinhibition. biorxiv.org This highlights the need for research that goes beyond the catalytic domain to understand the regulatory mechanisms governed by the non-catalytic regions of each isoform.
Future research should employ a combination of genetic, proteomic, and biochemical approaches to systematically map the isoform-specific interactomes and substrates. This will be crucial for understanding their individual contributions to both normal physiology and disease states. frontiersin.org
Identification of Novel Casein Kinase 1 Substrates and Interacting Proteins
Identifying the full spectrum of CK1 substrates and interacting proteins is fundamental to understanding its diverse cellular functions. While a number of substrates have been identified, many more likely remain unknown. nih.gov Techniques such as in vitro expression cloning (IVEC) have proven effective in identifying novel putative CK1 substrates. nih.gov
A study utilizing IVEC screened thousands of random cDNA clones and identified ten potential CK1 substrates involved in various processes, including RNA metabolism and calcium signaling. nih.gov This approach, combined with modern quantitative mass spectrometry techniques like Stable Isotope Labeling with Amino acids in Cell culture (SILAC), can provide a more comprehensive and quantitative view of the CK1 substratome. frontiersin.org For example, a SILAC-based study identified 225 host substrates for the Leishmania-secreted CK1, offering insights into how the parasite subverts host cell signaling. frontiersin.org
Furthermore, identifying proteins that interact with and regulate CK1 activity is equally important. For example, the adaptor protein Nck has been shown to interact with the γ2 isoform of CK1, suggesting a role for this isoform in signaling pathways downstream of receptor tyrosine kinases. merckmillipore.com Another example is the Casein Kinase 2-interacting protein-1 (CKIP-1), which has been identified as an Akt pleckstrin homology domain-binding protein that can inhibit Akt signaling. nih.gov
Future efforts should focus on systematic, high-throughput screening for both substrates and interacting partners across different cell types and conditions. This will not only expand our knowledge of CK1's regulatory network but also uncover potential new targets for therapeutic intervention.
Advanced Modeling of Casein Kinase 1 Substrate Selection Mechanisms
A key question in the field is how CK1 achieves substrate specificity despite its seemingly promiscuous nature. nih.gov Advanced modeling techniques are becoming increasingly important in unraveling the complex mechanisms that govern CK1 substrate selection. frontiersin.org
One of the most well-studied examples of CK1 substrate selection is its role in regulating the circadian clock through the phosphorylation of the PERIOD (PER) protein. biorxiv.org CK1δ/ε phosphorylates PER2 at multiple sites, leading to a "phosphoswitch" mechanism that controls PER2 stability and, consequently, the timing of the circadian clock. frontiersin.orgfrontiersin.org Molecular dynamics simulations have been instrumental in revealing a two-state conformational switch in the CK1 activation loop that influences its substrate selectivity for different regions of PER2. nih.gov
These computational models suggest that the conformational dynamics of the kinase domain, influenced by factors like anion binding, play a crucial role in determining which substrates are phosphorylated. nih.govelifesciences.org The tau mutation, for instance, alters the conformational landscape of CK1, biasing it towards phosphorylating the degron region of PER, leading to a shorter circadian period. biorxiv.org
Future research should focus on integrating computational modeling with experimental data from techniques like X-ray crystallography and NMR spectroscopy. frontiersin.orgbiorxiv.org This will allow for the development of more accurate and predictive models of CK1 substrate selection. Understanding these mechanisms at a molecular level could enable the design of modulators that selectively target the phosphorylation of specific substrates, offering a new level of precision in therapeutic intervention. frontiersin.org
Development of Highly Selective and Potent Casein Kinase 1 Modulators
The development of highly selective and potent inhibitors for specific CK1 isoforms is a major goal for therapeutic intervention in diseases like cancer. nih.govnih.gov While several small molecule inhibitors of CK1 have been developed, many lack isoform specificity, which can lead to off-target effects. nih.govresearchgate.net
High-throughput screening and structure-activity relationship studies have led to the identification of several chemical scaffolds, such as purines and pyrazoles, that can serve as a basis for developing more selective inhibitors. nih.gov For example, researchers have developed a series of potent and highly selective inhibitors for CK1δ/ε, including SR-2890 and SR-3029, which have shown antiproliferative effects in human melanoma cell lines. nih.govnih.govmiami.edu
The challenge of developing isoform-selective inhibitors is significant due to the high similarity in the ATP-binding pocket across the different CK1 isoforms. imrpress.com Therefore, strategies that target regions outside the active site, such as allosteric modulation, may prove more successful in achieving isoform specificity. nih.gov
Another promising avenue is the use of RNA interference (RNAi) to achieve isoform-specific downregulation of CK1. nih.govresearchgate.net This approach allows for precise targeting of individual isoforms and has the potential for systemic administration. nih.gov
Future research will need to focus on a multi-pronged approach, combining medicinal chemistry, structural biology, and novel therapeutic modalities like RNAi to develop the next generation of CK1 modulators with improved selectivity and efficacy. nih.govresearchgate.net
Research Findings on CK1 Modulators
| Compound/Modulator | Target Isoform(s) | Key Findings |
| SR-2890 | CK1δ/ε | Potent and highly selective inhibitor with an IC50 ≤ 50 nM against CK1δ. nih.govnih.gov |
| SR-3029 | CK1δ/ε | Potent inhibitor with an EC50 ≤ 100 nM in A375 melanoma cells and suitable for in vivo studies. nih.govnih.govmiami.edu |
| PF-670462 | CK1δ/ε | A dual inhibitor used in a mouse model of Chronic Lymphocytic Leukemia, where it delayed disease onset and extended survival. frontiersin.org |
| PF-4800567 | CK1ε | A selective inhibitor, though its use as a chemotherapeutic is still under investigation. imrpress.com |
| GSD0054 | CK1ε | One of the few selective inhibitors available for CK1ε. imrpress.com |
| CKI-7 | Pan-CK1 | An early ATP-competitive inhibitor with no selectivity towards specific isoforms. mdpi.com |
| IC261 | CK1δ/ε | A small molecule inhibitor that can induce cell cycle arrest. nih.gov |
| BTX-A51 | CK1α | Believed to act primarily through inhibition of CK1α, leading to p53-dependent cell death. mdpi.com |
| Umbralisib | PI3Kδ / CK1ε | An inhibitor that has shown benefits in Chronic Lymphocytic Leukemia, potentially through disruption of microenvironmental interactions. mdpi.com |
Understanding Casein Kinase 1's Interplay with the Tumor Microenvironment and Cell-to-Cell Communication
The tumor microenvironment (TME) plays a critical role in cancer progression, and emerging evidence suggests that CK1 is involved in the complex interplay between tumor cells and their surroundings. frontiersin.orgmdpi.com CK1 regulates several signaling pathways, including Wnt, Hedgehog, and Yap/Taz, which are known to be crucial for communication within the TME. nih.govmdpi.com
For example, the non-canonical Wnt signaling pathway, which is dependent on CK1, mediates inflammatory responses and is implicated in the communication of chronic lymphocytic leukemia (CLL) cells with their microenvironment. mdpi.com Inhibition of CK1δ/ε in preclinical models of CLL has been shown to slow disease progression, likely by disrupting these microenvironmental interactions. mdpi.com
Furthermore, CK1's role in regulating the immune response is an area of growing interest. CK1α expression can be altered by interferon-γ and is required for the expression of immune checkpoint proteins like pseudo-Programmed death-ligand 1, which cancer cells use to evade immune surveillance. nih.gov
Future research should focus on elucidating the specific mechanisms by which CK1 isoforms modulate the TME. This includes investigating their role in regulating the secretion of signaling molecules, the function of immune cells within the tumor, and the communication between cancer cells and stromal cells. A deeper understanding of these processes could lead to the development of novel therapeutic strategies that target the TME by modulating CK1 activity. mdpi.commdpi.com
Q & A
Q. What biochemical assays are most reliable for assessing A-IN-5’s inhibitory activity against CK1 isoforms?
To evaluate A-IN-5’s efficacy, use kinase activity assays such as radioactive ATP incorporation or fluorescence-based ADP-Glo™ assays. Ensure assays include controls for ATP competition (CK1 is ATP-dependent) and measure IC50 values under standardized conditions (e.g., 1 mM ATP, pH 7.4). Validate results with orthogonal methods like Western blotting for downstream phosphorylation targets (e.g., β-catenin or Dishevelled) .
Q. What strategies optimize A-IN-5’s solubility and stability in in vitro experiments?
A-IN-5’s solubility can be improved using DMSO stocks (≤0.1% final concentration) or buffer additives like cyclodextrins. Stability testing via HPLC or LC-MS under physiological conditions (37°C, pH 7.4) is critical. Include protease inhibitors (e.g., PMSF) in cell-based assays to mitigate degradation .
Q. How should researchers validate CK1 isoform specificity of A-IN-5 in cellular models?
Employ siRNA-mediated knockdown or CRISPR-Cas9 knockout of individual CK1 isoforms (e.g., CK1α, CK1δ/ε) in cell lines. Compare A-IN-5’s effects on phosphorylation events in wild-type vs. isoform-deficient cells. Pair this with kinase profiling panels (e.g., Eurofins KinaseProfiler™) to rule out off-target activity .
Advanced Research Questions
Q. How can researchers resolve contradictory data on A-IN-5’s potency across CK1 isoforms?
Discrepancies may arise from isoform-specific ATP-binding pocket conformations. Perform structural analyses (e.g., X-ray crystallography or molecular docking) to compare A-IN-5’s binding interactions. Combine with mutagenesis studies (e.g., CK1δ T220E mutants) to assess how ATP affinity impacts inhibitor efficacy .
Q. What experimental designs mitigate confounding effects of CK1’s autophosphorylation in activity assays?
CK1 autophosphorylation alters enzymatic activity. Pre-treat CK1 with λ-phosphatase to dephosphorylate the kinase before assays. Use time-course experiments to track activity changes post-inhibition. Normalize data to baseline phosphorylation levels via quantitative mass spectrometry .
Q. How should in vivo pharmacokinetic studies of A-IN-5 account for tissue-specific CK1 expression?
Design studies using tissue homogenates or transgenic models (e.g., CK1δ/ε-overexpressing mice) to correlate A-IN-5 distribution (via LC-MS/MS) with target engagement. Monitor biomarkers like PER2 phosphorylation (a CK1δ/ε substrate) in circadian rhythm studies .
Q. What computational approaches predict A-IN-5’s off-target effects on non-kinase proteins?
Use cheminformatics tools like SwissTargetPrediction or molecular dynamics simulations to screen for structural motifs shared with non-kinase targets (e.g., G-protein-coupled receptors). Validate predictions with thermal shift assays (CETSA) or pull-down proteomics .
Methodological Guidance
- Literature Review: Prioritize primary sources from PubMed and kinase-specific databases (e.g., KinBase). Avoid non-peer-reviewed platforms like Wikipedia; instead, trace citations from review articles to original studies .
- Data Reproducibility: Document batch-to-batch variability in A-IN-5 synthesis (e.g., NMR purity >95%) and include negative controls (e.g., inactive analogs) in all assays .
- Conflict Resolution: Use meta-analysis frameworks (e.g., PRISMA) to reconcile divergent findings. Highlight variables like assay temperature or ATP concentration that influence CK1 activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
